molecular formula C8H3ClN2S B13133941 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine

4-Chloro-6-ethynylthieno[2,3-d]pyrimidine

Cat. No.: B13133941
M. Wt: 194.64 g/mol
InChI Key: CDPOSFYOHWRFIN-UHFFFAOYSA-N
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Description

4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with ethynylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Cyclization Reactions: Catalysts such as palladium or copper in the presence of ligands.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can bind to nucleic acids and interfere with their function, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Comparison: 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced ability to form covalent bonds with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .

Properties

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

4-chloro-6-ethynylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C8H3ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h1,3-4H

InChI Key

CDPOSFYOHWRFIN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(S1)N=CN=C2Cl

Origin of Product

United States

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